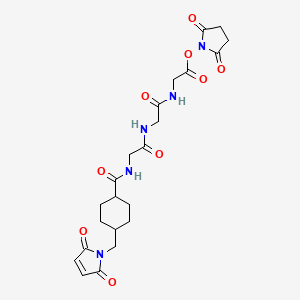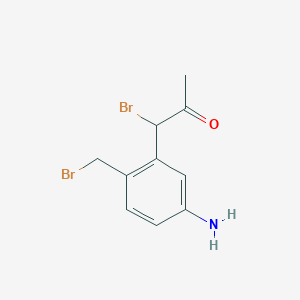
4-Bromo-3-isopropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and an isopropyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-isopropylbenzaldehyde. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer brominating agents and solvents can be employed to minimize environmental impact and enhance safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalyst (Pd) with boronic acids in a basic medium.
Major Products Formed:
Oxidation: 4-Bromo-3-isopropylbenzoic acid.
Reduction: 4-Bromo-3-isopropylbenzyl alcohol.
Substitution: Various biaryl compounds depending on the boronic acid used.
Applications De Recherche Scientifique
4-Bromo-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-isopropylbenzaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the isopropyl group can affect the compound’s steric properties, impacting its binding affinity and selectivity in biological systems.
Comparaison Avec Des Composés Similaires
4-Bromobenzaldehyde: Similar structure but lacks the isopropyl group, making it less sterically hindered.
3-Bromo-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of an isopropyl group, leading to different reactivity and solubility properties.
4-Isopropylbenzaldehyde: Lacks the bromine atom, resulting in different chemical behavior, particularly in substitution reactions.
Uniqueness: 4-Bromo-3-isopropylbenzaldehyde is unique due to the combination of the bromine atom and the isopropyl group on the benzene ring. This combination imparts distinct steric and electronic properties, making the compound valuable in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
4-bromo-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 |
Clé InChI |
ODUAVNJBDBECAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


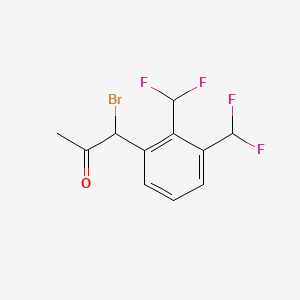

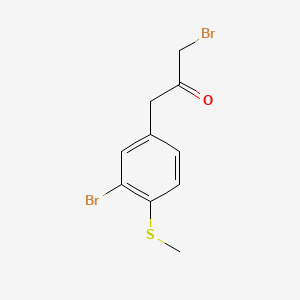
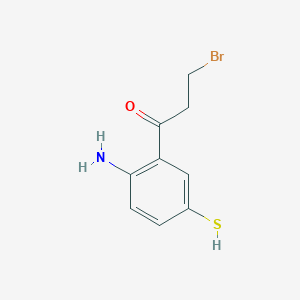
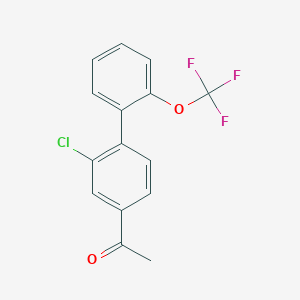
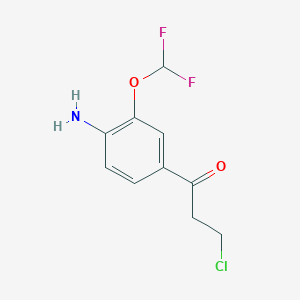
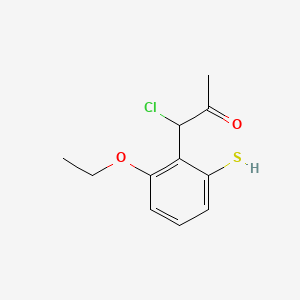
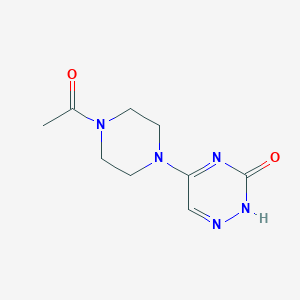
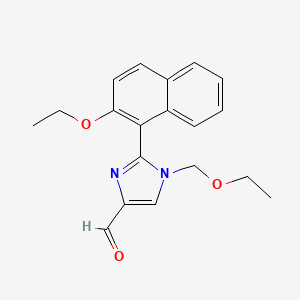

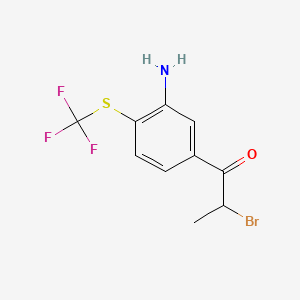
![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
